molecular formula C8H10N4 B11920018 5-Methyl-1H-indazole-4,7-diamine CAS No. 61920-56-7

5-Methyl-1H-indazole-4,7-diamine

Cat. No.: B11920018
CAS No.: 61920-56-7
M. Wt: 162.19 g/mol
InChI Key: ZQONSVUZISXSAO-UHFFFAOYSA-N
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Description

5-Methyl-1H-indazole-4,7-diamine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of amino groups at positions 4 and 7, along with a methyl group at position 5, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-indazole-4,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1H-indazole-4,7-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the amino groups, leading to different substituted products.

    Substitution: The amino groups at positions 4 and 7 can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted indazoles, which can have different biological and chemical properties.

Scientific Research Applications

5-Methyl-1H-indazole-4,7-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1H-indazole-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1H-Indazole: A basic indazole structure without any substitutions.

    5-Methyl-1H-indazole: Similar to 5-Methyl-1H-indazole-4,7-diamine but lacks the amino groups at positions 4 and 7.

    4,7-Diamino-1H-indazole: Similar to this compound but lacks the methyl group at position 5.

Uniqueness: The presence of both amino groups and a methyl group in this compound makes it unique compared to other indazole derivatives. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

61920-56-7

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

5-methyl-1H-indazole-4,7-diamine

InChI

InChI=1S/C8H10N4/c1-4-2-6(9)8-5(7(4)10)3-11-12-8/h2-3H,9-10H2,1H3,(H,11,12)

InChI Key

ZQONSVUZISXSAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1N)C=NN2)N

Origin of Product

United States

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